2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride
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Overview
Description
2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can be achieved through multicomponent condensation reactions involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly halogenation, can occur with reagents like bromine or iodine.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, sodium methoxide, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized or reduced forms of the compound, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act on γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers, to exert its hypnotic and anxiolytic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia and functions by interacting with GABA receptors.
Alpidem: An anxiolytic drug that also targets GABA receptors.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits antimicrobial properties.
Uniqueness
2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hemihydrochloride is unique due to its versatile chemical reactivity and broad spectrum of biological activities.
Properties
Molecular Formula |
C20H21ClN4O4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/2C10H10N2O2.ClH/c2*1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2*2-4,6H,5H2,1H3,(H,13,14);1H |
InChI Key |
QWFBFPVSJASNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)O.CC1=CC=CN2C1=NC=C2CC(=O)O.Cl |
Origin of Product |
United States |
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